molecular formula C18H17NO B14228112 2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- CAS No. 824935-52-6

2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)-

Katalognummer: B14228112
CAS-Nummer: 824935-52-6
Molekulargewicht: 263.3 g/mol
InChI-Schlüssel: YHJJVOBSWMDHJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- is a synthetic organic compound belonging to the pyrrolone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolone ring substituted with a phenylmethyl and a 4-methylphenyl group, which may contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-Pyrrol-2-one, 1,3-dihydro-5-phenyl-1-(phenylmethyl)-: Lacks the 4-methylphenyl group.

    2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-methyl-: Has a methyl group instead of a phenylmethyl group.

Uniqueness

The presence of both the 4-methylphenyl and phenylmethyl groups in 2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- may confer unique chemical properties and biological activities compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.

Eigenschaften

CAS-Nummer

824935-52-6

Molekularformel

C18H17NO

Molekulargewicht

263.3 g/mol

IUPAC-Name

1-benzyl-5-(4-methylphenyl)-3H-pyrrol-2-one

InChI

InChI=1S/C18H17NO/c1-14-7-9-16(10-8-14)17-11-12-18(20)19(17)13-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3

InChI-Schlüssel

YHJJVOBSWMDHJC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CCC(=O)N2CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.